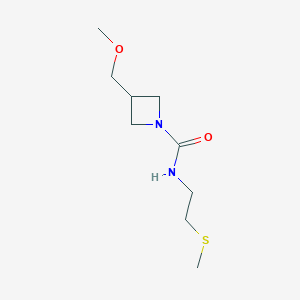![molecular formula C15H12F3N3O2 B2519107 N'-[(pyridin-3-yl)methyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 352013-16-2](/img/structure/B2519107.png)
N'-[(pyridin-3-yl)methyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(pyridin-3-yl)methyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a pyridine ring and a trifluoromethyl group, which contribute to its unique chemical properties
Applications De Recherche Scientifique
N’-[(pyridin-3-yl)methyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide has a wide range of applications in scientific research:
Mécanisme D'action
Target of action
Compounds with similar structures have been found to target enzymes like inorganic pyrophosphatase and leukotriene A-4 hydrolase . These enzymes play crucial roles in various biochemical processes in the body.
Mode of action
The compound likely interacts with its target enzyme by binding to the active site, thereby modulating the enzyme’s activity. This can result in changes to the biochemical processes that the enzyme is involved in .
Pharmacokinetics
Factors such as solubility, stability, and molecular size can influence how well a compound is absorbed and distributed in the body, how it is metabolized, and how quickly it is excreted .
Result of action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits an enzyme involved in inflammation, it could potentially reduce inflammatory responses .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For instance, extreme pH or temperature can denature the compound, reducing its efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(pyridin-3-yl)methyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide typically involves the reaction of pyridine-3-carboxaldehyde with 3-(trifluoromethyl)aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(pyridin-3-yl)methyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N’-[(pyridin-3-yl)methyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide include:
- N-(pyridin-4-yl)pyridin-4-amine
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
What sets N’-[(pyridin-3-yl)methyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide apart from these similar compounds is its unique combination of a pyridine ring and a trifluoromethyl group.
Propriétés
IUPAC Name |
N-(pyridin-3-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O2/c16-15(17,18)11-4-1-5-12(7-11)21-14(23)13(22)20-9-10-3-2-6-19-8-10/h1-8H,9H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZKZCUUPGERMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CN=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(difluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2519024.png)
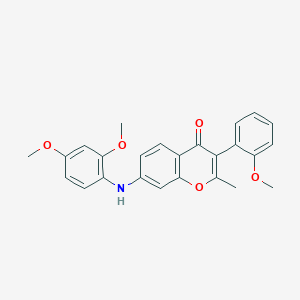
![3,7,7-trimethyl-4-(2-nitrophenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one](/img/structure/B2519026.png)
![3-[(2S)-2-amino-3-hydroxypropyl]-1H-indol-5-ol](/img/structure/B2519029.png)
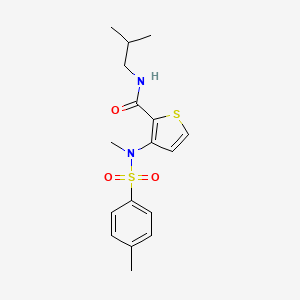

![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2519036.png)
![[2-(carbamoylamino)ethoxy]urea](/img/structure/B2519037.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B2519038.png)
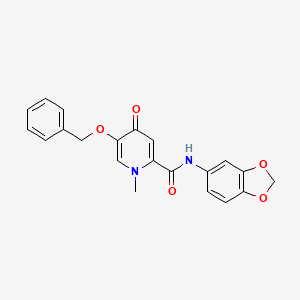
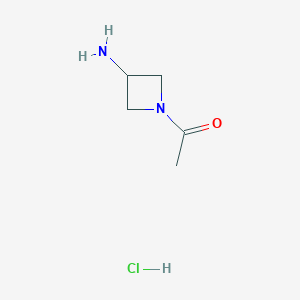
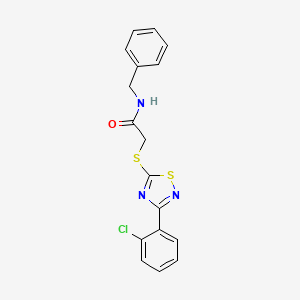
![4-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-5-(2-phenylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2519044.png)
